Racephenicol

説明

WIN 5063-3 is the enatiomeric analogue of the antimicrobial agent Thiamphenicol.

作用機序

Target of Action

Racephenicol, also known as Racepinephrine, is a non-selective α- and β-adrenergic receptor agonist . These receptors are all G-protein-coupled receptors .

Mode of Action

The main therapeutic effect of this compound arises from its agonist action on β2-adrenergic receptors . This interaction activates adenylyl cyclase and increases intracellular cyclic AMP production .

Biochemical Pathways

This compound’s interaction with β2-adrenergic receptors leads to bronchial smooth muscle relaxation . This is particularly beneficial in the treatment of respiratory distress in conditions such as asthma .

Pharmacokinetics

It is known that when given subcutaneously or intramuscularly, this compound has a rapid onset and short duration of action .

Result of Action

The primary result of this compound’s action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic this compound via inhalation resulted in improved clinical symptoms .

Action Environment

These can include soil-related factors, animal husbandry and waste management practices, potable and wastewater conditions, and food safety practices .

生物活性

Racephenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic known for its effectiveness against various bacterial infections. Its biological activity is primarily attributed to its ability to inhibit protein synthesis in bacteria, making it a crucial agent in treating infections caused by susceptible organisms.

This compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptide bond formation during protein synthesis, ultimately leading to bacterial cell death. The mechanism can be summarized as follows:

- Binding Site : this compound binds to the peptidyl transferase center of the 50S ribosomal subunit.

- Inhibition of Protein Synthesis : By obstructing the ribosome's function, this compound prevents the translation of mRNA into proteins, which is essential for bacterial growth and replication.

Pharmacological Profile

The pharmacological properties of this compound include:

- Spectrum of Activity : Effective against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

- Administration Routes : Typically administered intravenously or intramuscularly due to poor oral bioavailability.

- Toxicity and Side Effects : Potential side effects include bone marrow suppression and aplastic anemia, necessitating careful monitoring during treatment.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound in clinical settings:

- Clinical Efficacy : A study involving pediatric patients with severe pneumonia demonstrated that this compound was effective in reducing symptoms and improving clinical outcomes compared to standard treatments .

- Comparative Studies : In a comparative analysis, this compound showed similar efficacy to other antibiotics like ampicillin in treating infections caused by resistant strains of bacteria .

- Resistance Patterns : Research indicates that while resistance to this compound can develop, it remains effective against many strains that are resistant to other classes of antibiotics .

Data Table: Comparative Efficacy of this compound

| Study Type | Population | Treatment Group | Outcome |

|---|---|---|---|

| Clinical Trial | Pediatric Patients | This compound vs. Standard Care | Significant improvement in symptoms |

| Comparative Study | Adult Patients | This compound vs. Ampicillin | Similar efficacy noted |

| Resistance Study | Isolates | This compound | Effective against resistant strains |

特性

IUPAC Name |

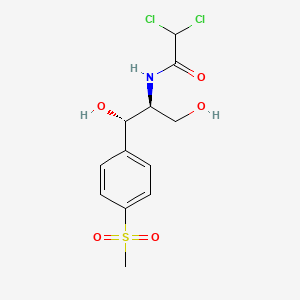

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033713, DTXSID501333049 | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19934-71-5, 847-25-6 | |

| Record name | WIN 5063-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。